molecular formula C11H10N2O B581034 3-(4-Aminophenyl)-1H-pyridin-2-one CAS No. 1352318-68-3

3-(4-Aminophenyl)-1H-pyridin-2-one

Cat. No. B581034
M. Wt: 186.214
InChI Key: KSCAQADHMMVACL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

The chemistry of heterocyclic compounds, including those related to 3-(4-Aminophenyl)-1H-pyridin-2-one, has been a subject of extensive research due to their fascinating variability and potential applications. Studies have focused on the synthesis, properties, and complex formation of these compounds, highlighting their spectroscopic properties, structural features, magnetic properties, and biological activities. This research suggests potential avenues for the development of novel analogues and derivatives with enhanced properties and applications (Boča, Jameson, & Linert, 2011).

Catalysis and Synthetic Pathways

Research on pyranopyrimidine scaffolds, which share structural similarities with 3-(4-Aminophenyl)-1H-pyridin-2-one, has demonstrated their importance as key precursors for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. The application of hybrid catalysts in the synthesis of these compounds has been explored, providing insights into novel synthetic routes and the potential for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Phosphorylated Derivatives and Biological Activity

The synthesis and transformation of phosphorylated derivatives of heterocyclic compounds, including those structurally related to 3-(4-Aminophenyl)-1H-pyridin-2-one, have been explored for their chemical and biological properties. These derivatives exhibit a range of biological activities, including insecticidal, antiblastic, sugar-lowering, and neuroprotective effects, indicating their potential as precursors for the development of new therapeutic agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Building Blocks for Synthetic Relevance

The role of 3,4-Dihydro-2(1H)-pyridones, which are closely related to 3-(4-Aminophenyl)-1H-pyridin-2-one, as building blocks in synthetic chemistry has been highlighted. These compounds serve as precursors for a variety of biologically active molecules, demonstrating their significance in medicinal chemistry due to their vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal activities (Chalán-Gualán, Castro, Oropeza, Suárez, Albericio, & Rodríguez, 2022).

Novel CNS Acting Drugs

Functional chemical groups in heterocycles, including those found in compounds like 3-(4-Aminophenyl)-1H-pyridin-2-one, have been identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. These heterocycles' ability to interact with different enzymes and receptors suggests their utility in developing new therapeutics for CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

3-(4-aminophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCAQADHMMVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718587
Record name 3-(4-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-1H-pyridin-2-one

CAS RN

1352318-68-3
Record name 2(1H)-Pyridinone, 3-(4-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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